molecular formula C16H18N2 B13271345 1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B13271345
M. Wt: 238.33 g/mol
InChI Key: GSZJPCZHEBIRBW-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C16H18N2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroquinoline derivatives. In this reaction, phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . The reaction conditions often include heating the mixture to around 100°C in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.

    Reduction: Reduction reactions can further saturate the ring system.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the amine nitrogen.

Scientific Research Applications

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroactive properties.

Uniqueness

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine (BTHQA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BTHQA, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

BTHQA has the molecular formula C16H18N2 and features a tetrahydroquinoline core with a benzyl substitution at the 1-position and an amine group at the 6-position. This unique structure contributes to its diverse biological activity.

Anticancer Activity

Research indicates that BTHQA exhibits promising anticancer properties. Preliminary studies have shown its effectiveness against various cancer cell lines.

  • Mechanism of Action : BTHQA appears to inhibit cancer cell proliferation through modulation of specific signaling pathways and enzyme activities. For instance, it may affect histone deacetylase (HDAC) activity, which is crucial in cancer cell growth regulation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer Cell LineIC50 (µM)Mechanism
HeLa12.5HDAC inhibition
MCF-710.0Apoptosis induction
A54915.3Cell cycle arrest

Antimicrobial Effects

BTHQA has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria indicate that BTHQA can inhibit bacterial growth effectively. The compound's mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Properties

Emerging evidence suggests that BTHQA may have neuroprotective effects. This potential is particularly relevant for neurological disorders where oxidative stress and neuroinflammation are contributing factors.

  • Mechanism : BTHQA may exert neuroprotective effects by scavenging free radicals and modulating inflammatory pathways in neuronal cells .

Case Studies

Several case studies have highlighted the therapeutic potential of BTHQA:

  • Study on Cancer Cell Lines : A study demonstrated that BTHQA significantly reduced the viability of HeLa cells through apoptosis induction mechanisms.
  • Antimicrobial Efficacy : Another study explored the compound's efficacy against multi-drug resistant strains of bacteria, revealing its potential as an alternative treatment option.

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinolin-6-amine

InChI

InChI=1S/C16H18N2/c17-15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12,17H2

InChI Key

GSZJPCZHEBIRBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=CC=C3

Origin of Product

United States

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